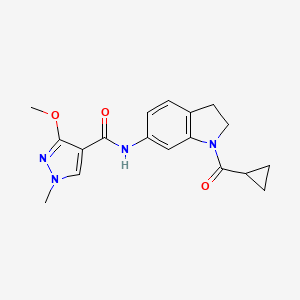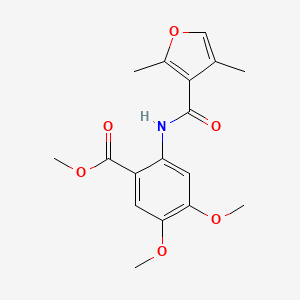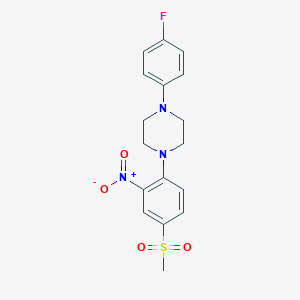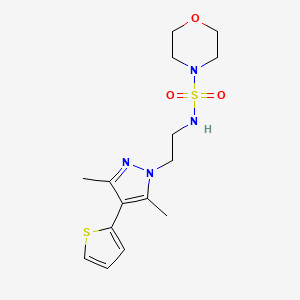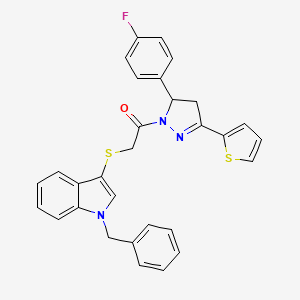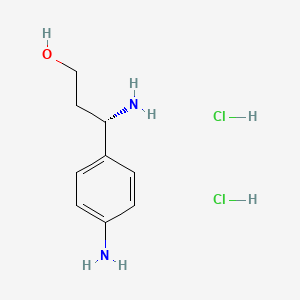![molecular formula C27H26N6O4 B2480527 7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-39-5](/img/structure/B2480527.png)
7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions that allow for the efficient assembly of the core structure along with the introduction of diverse functional groups. A general approach may include the cyclocondensation of acetyl derivatives with hydrazine or hydroxylamine, leading to various substituted triazolopyrimidines (Desenko et al., 1998; Gilava et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be analyzed using X-ray diffraction, revealing a crystalline form that facilitates the understanding of molecular interactions and stability. For instance, the structure and surface properties of similar compounds have been determined through experimental and theoretical studies, highlighting the importance of hydrogen bonding and π-π stacking interactions in their stability (Gumus et al., 2018).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation with different reagents, leading to the formation of isoxazolo- and pyrazolo-[1,2,4]triazolo[1,5-a]pyrimidines. These reactions are significant for modifying the chemical structure to enhance biological activity or to study the mechanism of action (Desenko et al., 1998).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Biological and Antioxidant Activity : The synthesis of triazolopyrimidines, a category to which the specified compound belongs, has been studied, revealing their potential antimicrobial and antioxidant activities. This is exemplified in a study that synthesized a series of compounds closely related to the specified chemical and tested them for such activities (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Reactions and Synthesis
- Cyclocondensation Processes : Research on the cyclocondensation of triazolopyrimidines has been conducted, leading to the formation of various compounds. This process is crucial for understanding the chemical behavior and potential applications of the specified compound (Desenko, Komykhov, Orlov, & Meier, 1998).
- Imine-Enamine Tautomerism : The study of imine-enamine tautomerism in dihydroazolopyrimidines, including the examination of structural and electronic effects on these tautomers, provides insights into the chemical properties of compounds like the one specified (Desenko et al., 1993).
Medicinal Chemistry and Pharmacology
- Tuberculostatic Activity : Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity. Such studies indicate the potential medicinal applications of the specified compound (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
- Antibacterial and Antifungal Activity : New series of triazolopyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal properties, suggesting the potential application of the specified compound in these areas (Chauhan & Ram, 2019).
Structural and Spectroscopic Analysis
- X-ray Crystallography and Spectroscopic Characterization : The structure of a novel derivative of pyrimidine containing the triazolopyrimidine ring, which is similar to the specified compound, has been determined using X-ray diffraction and various spectroscopic techniques (Lahmidi et al., 2019).
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-8-7-13-28-15-18)24(17-11-12-21(36-3)22(14-17)37-4)33-27(29-16)31-25(32-33)19-9-5-6-10-20(19)35-2/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGZLTSGFNNKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
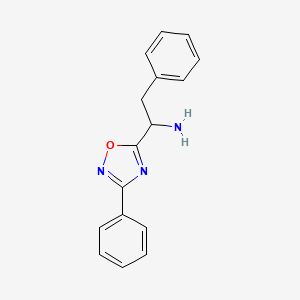
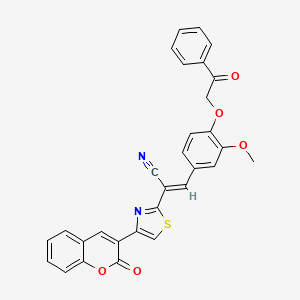
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
